molecular formula C17H17N3O2S B5658592 2-(1H-benzimidazol-2-ylthio)-N-(4-ethoxyphenyl)acetamide

2-(1H-benzimidazol-2-ylthio)-N-(4-ethoxyphenyl)acetamide

Cat. No. B5658592
M. Wt: 327.4 g/mol
InChI Key: IYBBIFFQMXUZLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to 2-(1H-benzimidazol-2-ylthio)-N-(4-ethoxyphenyl)acetamide, involves key steps such as the reaction of appropriate precursors under specific conditions to obtain the desired compound. For example, compounds with similar structures have been synthesized by reacting imidazole-2(3H)-thione derivatives with chloroacetamide compounds, followed by characterization using spectroscopic techniques such as NMR, FTIR, and mass spectroscopy (Duran & Canbaz, 2013).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is confirmed using techniques such as NMR, FTIR, MS, and elemental analysis. These methods provide detailed information on the compound's molecular framework and functional groups, essential for understanding its chemical behavior and potential biological activity.

Chemical Reactions and Properties

Benzimidazole derivatives can undergo various chemical reactions, contributing to their versatile chemical properties. These reactions include protonation at specific nitrogen atoms in the imidazole ring, which is significant for understanding their acidity constants and behavior in different pH environments. The first and second protonation values of similar compounds have been reported to vary, indicating their acidic nature and potential reactivity (Duran & Canbaz, 2013).

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-2-22-13-9-7-12(8-10-13)18-16(21)11-23-17-19-14-5-3-4-6-15(14)20-17/h3-10H,2,11H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBBIFFQMXUZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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